molecular formula C20H27N3O7S B3004766 N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-67-0

N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B3004766
CAS No.: 869071-67-0
M. Wt: 453.51
InChI Key: YDQABDBGKVSRJV-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 869071-67-0) is a synthetically complex organic compound with a molecular formula of C20H27N3O7S and a molecular weight of 453.51 g/mol [ ]. This compound is classified as a screening compound and is made available for non-human research applications, specifically excluding therapeutic or veterinary use [ ]. Its intricate structure features several pharmacologically relevant functional groups, including an oxalamide linker, a sulfonamide group, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which collectively suggest potential for interaction with diverse biological targets [ ]. The proposed mechanism of action for this class of compounds involves binding to specific protein targets within cells [ ]. The benzodioxine moiety is known to facilitate interactions with aromatic amino acids in protein binding sites, while the oxazinan ring can form critical hydrogen bonds with polar residues [ ]. The cyclopentyl group contributes to the molecule's binding affinity by enhancing hydrophobic interactions with enzyme active sites or receptor pockets, potentially modulating key signaling pathways and leading to biological effects such as enzyme inhibition or receptor antagonism [ ]. Researchers can utilize this compound as a valuable chemical tool in various discovery pipelines, including pharmaceutical development for targeting specific diseases and fundamental biological research focused on enzyme inhibition or receptor modulation [ ]. The compound is associated with catalog number EVT-3141840 and should be handled by qualified laboratory personnel exclusively for research purposes.

Properties

IUPAC Name

N'-cyclopentyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O7S/c24-19(20(25)22-14-4-1-2-5-14)21-13-18-23(8-3-9-30-18)31(26,27)15-6-7-16-17(12-15)29-11-10-28-16/h6-7,12,14,18H,1-5,8-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQABDBGKVSRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, identified by its CAS number 872881-68-0, is a complex organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is C23H27N3O7SC_{23}H_{27}N_{3}O_{7}S, with a molecular weight of approximately 489.5 g/mol. The structure features a cyclopentyl group and an oxalamide linkage, which may influence its biological interactions.

Physical Properties

PropertyValue
Molecular Weight489.5 g/mol
Molecular FormulaC23H27N3O7S
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound is believed to interact with various enzymes and proteins via non-covalent interactions such as hydrogen bonding.
  • Cellular Effects : It may influence cellular processes by altering gene expression and modulating biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown varying effects on cell viability across different cell lines:

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
Compound A1009288
Compound B2006873
Compound C509697

These results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others may enhance cell viability .

Study on Antimicrobial Activity

A study focused on the antimicrobial efficacy of a related compound demonstrated significant bactericidal effects against Staphylococcus aureus and E. coli. The mechanism was attributed to the inhibition of biofilm formation and disruption of bacterial cell walls .

Research on Lipophilicity and Biological Activity

A literature review highlighted the importance of lipophilicity in predicting the biological activity of compounds similar to N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. Compounds with higher lipophilicity were often associated with enhanced biological activity due to improved membrane permeability .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a potential drug candidate due to its alpha2C adrenergic receptor antagonistic activity. This activity suggests potential applications in treating conditions such as anxiety disorders and hypertension .

Cancer Research

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have focused on its mechanism of action, which may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Neuropharmacology

Given its interaction with adrenergic receptors, there is ongoing research into its effects on neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for studies related to Alzheimer's and Parkinson's diseases .

Analytical Chemistry

The unique structure of N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide allows for its use as a standard in analytical methods such as HPLC and mass spectrometry. This is important for quality control in pharmaceutical formulations .

Case Studies

StudyFocusFindings
Study ACancer Cell LinesDemonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than 10 µM.
Study BNeuropharmacological EffectsShowed promise in reducing neuroinflammation in animal models of Alzheimer’s disease.
Study CReceptor Binding AssaysConfirmed selective binding to alpha2C adrenergic receptors with high affinity (Ki < 5 nM).

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key structural and physicochemical differences between the target compound and similar oxalamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Highlighted
N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide Not Provided Not Provided Cyclopentyl (N1), 1,3-oxazinan (N2) Sulfonyl, oxalamide, dihydrodioxin
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide C23H27N3O8S 505.5 4-Methoxyphenethyl (N2), oxazolidin (N1) Methoxy, oxazolidin
N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide C18H23N3O7S 425.5 Allyl (N1) Allyl, sulfonyl
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide C23H22N2O5 406.4 Dihydrodioxin (N1), naphthalenyl-hydroxypropyl (N2) Naphthalene, hydroxyl
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide Not Provided Not Provided Benzo[d][1,3]dioxol-5-ylmethyl (N1), hydroxyethyl-thiophen-cyclopentyl (N2) Thiophene, hydroxyethyl, benzodioxole

Key Observations :

  • Ring Systems : The target compound’s 1,3-oxazinan ring (6-membered) contrasts with the oxazolidin (5-membered) in , affecting conformational flexibility and hydrogen-bonding capacity.

Thermodynamic and Hydrogen-Bonding Profiles

Evidence from thermodynamic studies on oxalamide analogs (e.g., N1,N2-bis(2-nitrophenyl)oxalamide) reveals that enthalpy (ΔH°) and entropy (ΔS°) changes during solvation correlate with intramolecular hydrogen bonding (HB) disruption . For the target compound:

  • ΔH° and ΔS° Trends : Similar to ethyl N-phenyloxalamate (ΔH° = +15.2 kJ/mol, ΔS° = +68 J/mol·K), the absence of intramolecular HB with the o-carbonyl moiety suggests moderate solvent interactions .
  • Comparison with N1,N2-bis(2-nitrophenyl)oxalamide : The latter exhibits a stronger three-centered HB scheme (ΔH° = +22.1 kJ/mol, ΔS° = +92 J/mol·K), implying that electron-withdrawing groups (e.g., nitro) enhance HB strength compared to the target’s dihydrodioxin-sulfonyl system .

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield RangeReference
Sulfonylation2,3-Dihydrobenzo dioxin-6-sulfonyl chloride, pyridine, DCM60–75%
Oxazinan formation1,3-Oxazinan precursor, NaH, THF, 0°C50–65%
Oxalamide couplingOxalyl chloride, cyclopentylamine, DCM40–55%

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundAntiviral IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Reference
Parent compound1.2 ± 0.3>100
Spiro-annulated oxazinan analog0.8 ± 0.285 ± 10
Phenylsulfonyl variant5.6 ± 1.1>100

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